molecular formula C14H20BrNSi B179546 6-Bromo-1-(tert-butyldimethylsilyl)indole CAS No. 184637-11-4

6-Bromo-1-(tert-butyldimethylsilyl)indole

Cat. No. B179546
M. Wt: 310.3 g/mol
InChI Key: YNLGCNHZTPJVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-1-(tert-butyldimethylsilyl)indole” is a chemical compound with the molecular formula C14H20BrNSi . It is used for research purposes.


Synthesis Analysis

The synthesis of “6-Bromo-1-(tert-butyldimethylsilyl)indole” involves several steps. The process starts with indole and tetrahydrofuran, which are combined and cooled to -78°C. Butyllithium is then added, and the mixture is warmed to -10°C and stirred for 15 minutes. After cooling to -50°C, a solution of tert-butyldimethylsilyl chloride in tetrahydrofuran is added. The temperature is raised to 0°C and after 3 hours, the reaction mixture is cooled to -78°C. Freshly crystallized N-bromosuccinimide is added and the resulting mixture is stirred in the dark at -78°C for 2 hours and allowed to warm to room temperature .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1-(tert-butyldimethylsilyl)indole” is represented by the formula C14H20BrNSi . The molecule consists of a bromine atom (Br), a nitrogen atom (N), a silicon atom (Si), and a tert-butyldimethylsilyl group attached to an indole ring .


Chemical Reactions Analysis

“6-Bromo-1-(tert-butyldimethylsilyl)indole” can undergo several chemical reactions. For example, tert-butyldimethylsilyl (TBDMS) ethers of primary, secondary, and tertiary alcohols and phenolic TBDMS ethers can be desilylated to their corresponding alcohols and phenols, respectively, in DMSO, at 80°C, in very good yield in the presence of P(MeNCH2CH2)3N as a catalyst .


Physical And Chemical Properties Analysis

“6-Bromo-1-(tert-butyldimethylsilyl)indole” is a solid at room temperature . It has a molecular weight of 310.31 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Protection of Hydroxyl Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : The tert-butyldimethylsilyloxy group, which is part of “6-Bromo-1-(tert-butyldimethylsilyl)indole”, is used in the protection of hydroxyl compounds . This group is significantly more hydrolytically stable than trimethylsilyl ethers, making it more suitable for such applications .
  • Methods of Application : The protection of hydroxyl compounds involves reactions of alcohols with silyl chlorides in the presence of N-methylimidazole . The reaction is significantly accelerated by the addition of iodine .
  • Results or Outcomes : The result is the formation of tert-butyldimethylsilyl ethers, which are stable to aqueous base but can be converted back to the alcohols under acidic conditions .

Synthesis of 3-Substituted Indoles

  • Scientific Field : Organic Chemistry
  • Application Summary : “6-Bromo-1-(tert-butyldimethylsilyl)indole” can be used in the regioselective synthesis of 3-substituted indoles . This process involves the protection of indole with a tert-butyldimethylsilyl group and further bromination with N-bromosuccinimide in a one-pot reaction .
  • Methods of Application : The synthesis involves the reaction of 3-bromo-1-(tert-butyldimethylsilyl)indole with tert-butyllithium at -78°C, followed by reaction with an electrophile .
  • Results or Outcomes : The result is the formation of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride, which can be used in the heteroarylation of the indole 3-position by a palladium(0)-catalyzed cross-coupling reaction .

Chemoselective Cleavage of Silyl Ethers

  • Scientific Field : Organic Chemistry
  • Application Summary : A wide range of TBDMS-, TIPS-, and TBDPS-protected alkyl silyl ethers can be chemoselectively cleaved in high yield in the presence of aryl silyl ethers .
  • Methods of Application : The cleavage of silyl ethers is typically achieved using a 50% aqueous methanolic solution of Oxone . This method enables deprotection of TBDMS ethers of primary alcohols in the presence of TBDMS ethers of secondary and tertiary alcohols and phenols .
  • Results or Outcomes : The result is the selective cleavage of primary tert-butyldimethylsilyl ethers at room temperature .

Heteroarylation of the Indole 3-Position

  • Scientific Field : Organic Chemistry
  • Application Summary : “6-Bromo-1-(tert-butyldimethylsilyl)indole” can be used in the heteroarylation of the indole 3-position by a palladium(0)-catalyzed cross-coupling reaction .
  • Methods of Application : The synthesis involves the reaction of 3-bromo-1-(tert-butyldimethylsilyl)indole with tert-butyllithium at -78°C, followed by reaction with an electrophile .
  • Results or Outcomes : The result is the formation of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride .

Safety And Hazards

“6-Bromo-1-(tert-butyldimethylsilyl)indole” is harmful by inhalation, in contact with skin, and if swallowed . It is classified under the GHS07 hazard pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .

properties

IUPAC Name

(6-bromoindol-1-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGCNHZTPJVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441210
Record name 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(tert-butyldimethylsilyl)indole

CAS RN

184637-11-4
Record name 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GN Boice, BO Patrick, RG Hicks - ACS omega, 2022 - ACS Publications
The synthesis of diindolylamines via the palladium-catalyzed cross-coupling of aminoindoles and bromoindoles has been investigated, and efficient coupling conditions using BrettPhos…
Number of citations: 1 pubs.acs.org

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